2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid
Description
Properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)6-9-4-3-8(11(13)14)5-10(9)7-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETAGHMATZNMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)C=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952511-65-8 | |
| Record name | 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indene ring system. This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Introduction of Methyl Groups: The introduction of methyl groups at the 2-position can be accomplished using alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: The indene ring system can undergo electrophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of iron(III) chloride as a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated indene derivatives.
Scientific Research Applications
Cancer Treatment
One of the most promising applications of 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is in oncology. Research indicates that compounds of this class can induce apoptosis (programmed cell death) in cancer cells by inhibiting the binding of Inhibitor of Apoptosis Proteins (IAPs) to caspases, which are critical for the apoptotic process. This mechanism has been shown to be effective against various cancer types including:
- Breast Cancer
- Pancreatic Cancer
- Non-Small Cell Lung Cancer
In vitro studies have demonstrated that these compounds can significantly reduce cell viability in cancer cell lines by promoting apoptosis through caspase activation pathways .
Selective Kinase Inhibition
Recent studies have also highlighted the potential of derivatives of this compound as selective inhibitors of discoidin domain receptor 1 (DDR1). For instance, one derivative demonstrated a half-maximal inhibitory concentration (IC50) value of 14.9 nM against DDR1, which is implicated in various cancers. This selectivity suggests that such compounds could be developed into targeted therapies that minimize side effects associated with broader-spectrum kinase inhibitors .
Case Study 1: Inducing Apoptosis in Breast Cancer Cells
A study published in PLOS ONE investigated the effects of a related compound on human breast cancer cells. The results indicated a significant increase in pro-apoptotic gene expression and a decrease in anti-apoptotic gene expression following treatment with the compound. The study concluded that this could lead to new therapeutic strategies for breast cancer treatment .
Case Study 2: DDR1 Inhibition and Pancreatic Cancer
Another study focused on a series of compounds derived from 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid that selectively inhibited DDR1. The compound showed promising results in reducing colony formation in pancreatic cancer cells and demonstrated good pharmacokinetic properties when administered orally in mouse models .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid and its derivatives involves their interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to its ability to inhibit specific enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Key Properties
- IUPAC Name : 2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid
- Solubility: Moderate in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid group.
Comparative Analysis with Structural Analogues
Parent Compound: 2,3-Dihydro-1H-indene-5-carboxylic Acid
Key Differences :
- Lacks methyl groups at the 2-position.
- Molecular Weight : 176.22 g/mol (vs. 190.24 g/mol for the dimethyl derivative).
- Impact of Methyl Groups: The dimethyl substitution enhances lipophilicity (logP increased by ~0.5), improving membrane permeability in biological systems.
Halogenated Derivatives: 5-Chloro-2,3-dihydro-1H-indene-2-carboxylic Acid Methyl Ester
Structure : Features a chlorine atom at the 5-position and a methyl ester at the 2-position (CAS 105640-11-7).
Key Comparisons :
- Reactivity : The chlorine atom increases electrophilicity, facilitating nucleophilic substitution reactions.
- Applications: Intermediate in the synthesis of Indoxacarb, a pesticide. The ester group improves solubility in non-polar solvents, aiding industrial-scale synthesis .
- Synthesis : Requires Friedel-Crafts acylation and esterification steps, contrasting with the dimethyl derivative’s simpler alkylation pathways .
Amino-Substituted Analogues: DDR1 Inhibitors
Example: (R)-2-(Methyl(pyrimidin-5-yl)amino)-2,3-dihydro-1H-indene-5-carboxylic Acid (Compound 30) Key Features:
- Substituted with a pyrimidinyl-amino group at the 2-position.
- Biological Activity : Acts as a selective Discoidin Domain Receptor 1 (DDR1) inhibitor (IC₅₀ = 14.9 nM), suppressing pancreatic cancer growth in vivo .
- Divergent Applications: Unlike the dimethyl derivative, this compound’s amino-pyrimidine moiety enables hydrogen bonding with kinase active sites, highlighting the role of functional groups in target specificity .
Ester Derivatives: 2,3-Dihydro-1H-indene-5-carboxylic Acid Ethyl Ester
Structure : Ethyl ester replaces the carboxylic acid (CAS 105640-11-7).
Comparative Data :
| Property | Dimethyl Derivative (Acid) | Ethyl Ester Derivative |
|---|---|---|
| Molecular Weight | 190.24 | 190.24 |
| Acidity (pKa) | ~4.2 | Non-acidic (ester) |
| Applications | Pharmaceutical intermediates | Prodrug formulations |
Hydroxylated and Sulfonated Analogues
Examples :
6-Hydroxy-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene-5-carboxylic Acid (CAS 74475-27-7):
- Hydroxyl group increases polarity, enhancing water solubility.
- Tetramethyl substitution provides steric protection against enzymatic degradation .
7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic Acid :
Indole-Carboxylic Acid Hybrids
Example: 3-[2-(2-Aminophenyl)-1-(phenethylthio)ethyl]-2,3-dihydro-1H,1'H-2,3'-biindole-5'-carboxylic Acid Structural Complexity: Combines indole and dihydroindene moieties.
- Applications: Potential serotonin receptor modulators, contrasting with the dimethyl derivative’s simpler pharmacological profile .
Biological Activity
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound belonging to the class of indene derivatives. Its unique structure grants it a variety of biological activities, making it a subject of interest in pharmacological research. This article explores its synthesis, biological properties, and potential therapeutic applications based on current scientific literature.
Molecular Characteristics:
- CAS Number: 88633-01-6
- Molecular Formula: C12H14O2
- Molecular Weight: 202.24 g/mol
- IUPAC Name: 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 202.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves several key steps:
- Formation of the Indene Ring:
- Cyclization of appropriate precursors under acidic conditions.
- Methylation:
- Introduction of methyl groups using reagents like methyl iodide in the presence of strong bases.
- Carboxylation:
- Addition of a carboxylic acid group through reactions with carbon dioxide and catalysts.
Anticancer Properties
Research indicates that derivatives of 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid exhibit significant anticancer activity. For instance, studies on related compounds have shown that they can inhibit the discoidin domain receptor 1 (DDR1), which is implicated in cancer metastasis. One derivative demonstrated an IC50 value of 14.9 nM against DDR1, indicating potent inhibitory action .
Anti-inflammatory Effects
The compound's derivatives have also been evaluated for anti-inflammatory properties. Certain analogs have shown efficacy in reducing inflammation markers in vitro and in vivo models, suggesting potential therapeutic applications in treating inflammatory diseases .
Antiviral Activity
Recent investigations into the antiviral properties of indene derivatives suggest that they may inhibit viral replication through interaction with viral proteins or host cell receptors. This area remains under exploration but shows promise for developing antiviral agents .
Case Studies
- DDR1 Inhibition Study:
- Anti-inflammatory Research:
Q & A
Q. What are the established synthesis routes for 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid, and what are their critical parameters?
Answer: The primary synthesis involves oxidizing 2,2-dimethylindan derivatives. A common method uses chromium trioxide (CrO₃) in acetic acid at 35–40°C, yielding 50–60% . Key parameters include:
- Temperature control : Higher temperatures may degrade acid-sensitive intermediates.
- Catalyst selection : CrO₃ is preferred for selective oxidation of the indan scaffold.
- Solvent choice : Polar aprotic solvents (e.g., acetic acid) enhance reaction efficiency.
Q. Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield | Key Challenges |
|---|---|---|---|
| CrO₃ oxidation | 35–40°C, acetic acid | 50–60% | Byproduct formation |
| Alternative oxidants | (Under investigation) | – | Scalability and selectivity |
Q. How should researchers characterize this compound to confirm purity and structural identity?
Answer: A multi-technique approach is critical:
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.
- NMR : Confirm structural features (e.g., dimethyl groups at C2, carboxylic acid at C5) via H and C spectra .
- Mass spectrometry : Match molecular ion peaks to the theoretical mass (190.24 g/mol) .
- Elemental analysis : Validate C (75.76%), H (7.42%), O (16.82%) composition.
Q. What storage conditions ensure long-term stability?
Answer:
- Temperature : Store at room temperature (20–25°C) in airtight containers to prevent hydrolysis .
- Moisture control : Use desiccants (e.g., silica gel) to avoid carboxylic acid dimerization.
- Light sensitivity : Protect from UV exposure to prevent photodegradation.
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to address low yields or byproduct formation?
Answer:
- Design of Experiments (DoE) : Vary temperature (30–50°C), solvent (acetic acid vs. DCM), and catalyst load (CrO₃:substrate ratio 1:1 to 1:2) to identify Pareto-optimal conditions .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability.
- Byproduct analysis : Isolate byproducts via preparative TLC and characterize them to refine pathways.
Q. How to resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., pancreatic cancer models for DDR1 inhibition) and collagen concentrations in kinase assays .
- Metabolic stability testing : Evaluate compound degradation in cell culture media using LC-MS.
- Orthogonal validation : Compare results from radioligand binding (e.g., H-labeled compounds) with functional assays (e.g., epithelial-mesenchymal transition suppression) .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
Answer:
- Salt formation : Synthesize sodium or potassium salts to improve aqueous solubility.
- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester derivatives) for passive diffusion, followed by enzymatic hydrolysis in vivo .
- Nanoparticle encapsulation : Use lipid-based carriers to enhance permeability across biological barriers.
Q. Table 2: Bioactivity Data of Analogues
| Derivative | Target (e.g., DDR1) | IC₅₀/Kd | Application |
|---|---|---|---|
| Carboxamide analogue | DDR1 kinase | 14.9 nM | Pancreatic cancer therapy |
| Ethyl ester derivative | (Under study) | – | Improved bioavailability |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
